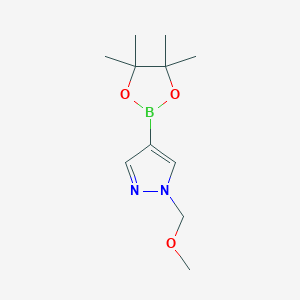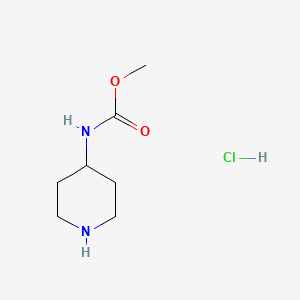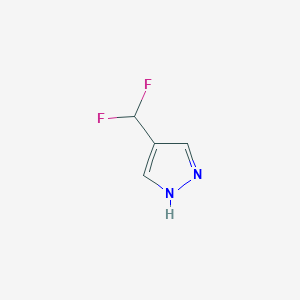
4-(difluoromethyl)-1H-pyrazole
説明
4-(Difluoromethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is an organic compound that belongs to the pyrazole family and is widely used in various fields of research, including medicinal chemistry, biochemistry, and chemical biology.
科学的研究の応用
Cyclooxygenase-2 Inhibition
4-(Difluoromethyl)-1H-pyrazole: derivatives have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an enzyme that plays a significant role in the inflammation process, and its inhibition can lead to anti-inflammatory effects. These derivatives have shown promising results in molecular docking simulations and density functional theory (DFT) studies, indicating their potential for the development of new anti-inflammatory drugs.
Anticancer Activity
The compound’s derivatives exhibit potential anticancer properties. The introduction of the difluoromethyl group enhances the lipophilicity and metabolic stability of these molecules, which are crucial in drug design . Their ability to interact with essential amino acid residues of cancer-related proteins could be leveraged to develop targeted cancer therapies.
Agrochemical Applications
In agriculture, 4-(difluoromethyl)-1H-pyrazole can be used to synthesize compounds with antibacterial and antifungal activities . These properties are essential for protecting crops from pests and diseases, potentially leading to the development of new agrochemicals.
Materials Science
The unique chemical and physical properties of 4-(difluoromethyl)-1H-pyrazole make it a valuable building block in materials science . Its derivatives could be used to create materials with specific characteristics, such as increased durability or altered electrical conductivity.
Photocatalytic Difluoromethylation
This compound plays a role in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds . These reactions are important for introducing difluoromethyl groups in the late stages of synthetic protocols, impacting the solubility, metabolic stability, and lipophilicity of organic compounds.
Medicinal Chemistry
In medicinal chemistry, the difluoromethyl group is valued for its isosteric and isopolar properties to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor . This characteristic is beneficial for the design of drugs with improved pharmacokinetic profiles.
Fluorine Chemistry
The selective introduction of fluorine atoms into organic molecules is a growing research field, and 4-(difluoromethyl)-1H-pyrazole contributes to this area by facilitating selective difluoromethylation reactions . These reactions are crucial for the development of life science and materials science applications.
Drug Design
The compound’s ability to enhance the lipophilicity and metabolic stability of pharmaceuticals makes it an important component in drug design . Its derivatives can be tailored to improve drug efficacy and reduce side effects.
作用機序
Target of Action
The primary target of 4-(difluoromethyl)-1H-pyrazole derivatives is the enzyme cyclooxygenase-2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
4-(difluoromethyl)-1H-pyrazole derivatives interact with cyclooxygenase-2 through molecular docking . The strong affinity of certain derivatives towards the enzyme is attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins and mitigating inflammation .
Biochemical Pathways
The inhibition of cyclooxygenase-2 by 4-(difluoromethyl)-1H-pyrazole derivatives affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting cyclooxygenase-2, these derivatives reduce the production of prostaglandins, thereby alleviating symptoms associated with inflammation .
Pharmacokinetics
The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design . .
Result of Action
The molecular and cellular effects of 4-(difluoromethyl)-1H-pyrazole’s action primarily involve the reduction of inflammation. By inhibiting the activity of cyclooxygenase-2, these derivatives decrease the production of prostaglandins, which are key mediators of inflammation . This results in the alleviation of symptoms associated with inflammation, such as pain and swelling .
Action Environment
The action, efficacy, and stability of 4-(difluoromethyl)-1H-pyrazole can be influenced by various environmental factors. For instance, the reaction outcomes of the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones, which are derivatives of 4-(difluoromethyl)-1H-pyrazole, are restricted by the reaction environment . .
特性
IUPAC Name |
4-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2/c5-4(6)3-1-7-8-2-3/h1-2,4H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFOWRRDDWWJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211589-69-3 | |
| Record name | 4-(difluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)
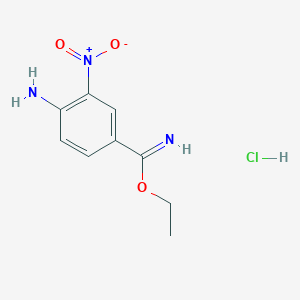
![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)
![4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1530540.png)
![1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1530543.png)
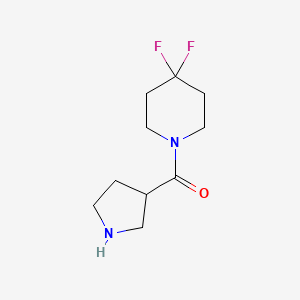
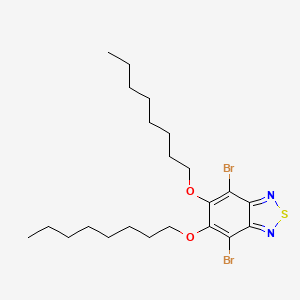

![8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B1530548.png)
![5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1530549.png)


